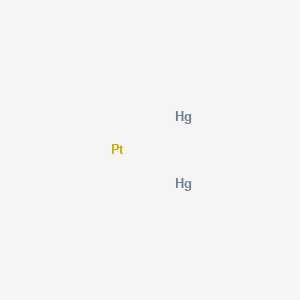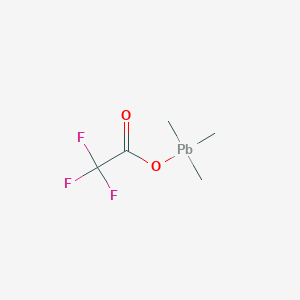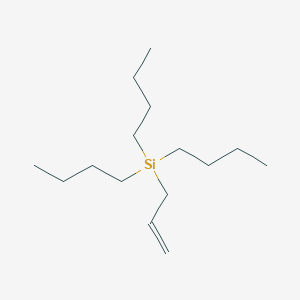
Benzene, 1-ethenyl-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1-ethenyl-2-(2-propenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the allyl group is introduced to the benzene ring.
Another method involves the Heck reaction, where styrene (vinylbenzene) is reacted with allyl halides in the presence of a palladium catalyst. This reaction allows for the formation of the desired product with high selectivity and yield.
Industrial Production Methods
Industrial production of benzene, 1-ethenyl-2-(2-propenyl)- typically involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Catalysts such as zeolites and supported metal catalysts are often employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-ethenyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding the corresponding saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: HNO3 and H2SO4 for nitration; halogens and Lewis acids for halogenation.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-ethenyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzene, 1-ethenyl-2-(2-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles, forming a sigma complex. The stability of the intermediate and the nature of the substituents influence the reaction pathway and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-2-(2-propenyl)-:
Benzene, 1-ethyl-2-propenyl-: Similar structure but with an ethyl group instead of an ethenyl group.
Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-: A more complex structure with two benzene rings connected by an ethanediyl group.
Uniqueness
Benzene, 1-ethenyl-2-(2-propenyl)- is unique due to the presence of both ethenyl and propenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for various functionalization reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
21919-44-8 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-ethenyl-2-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-11-9-6-5-8-10(11)4-2/h3-6,8-9H,1-2,7H2 |
Clé InChI |
NHZOYRMRCLQFTA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


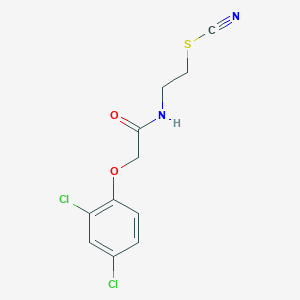

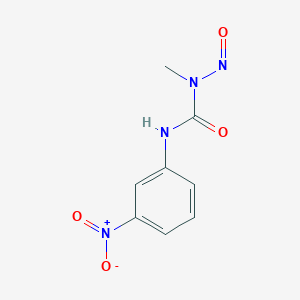
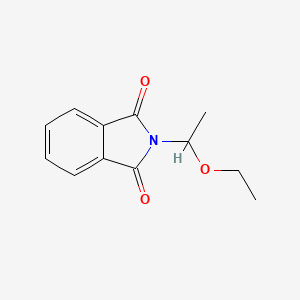
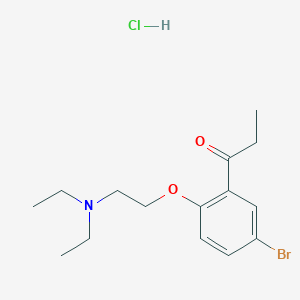
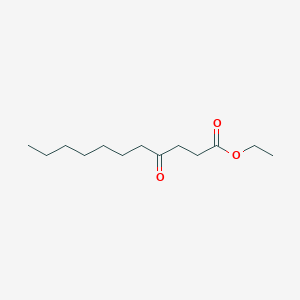

![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)
